molecular formula C12H13BrO4 B8302634 Methyl 2-(4-acetoxyphenyl)-2-bromopropionate

Methyl 2-(4-acetoxyphenyl)-2-bromopropionate

Cat. No. B8302634
M. Wt: 301.13 g/mol
InChI Key: GNYFGPLDFNNJJY-UHFFFAOYSA-N
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Patent
US08168667B2

Procedure details

10 g of methyl 2-(4-acetoxyphenyl)-2-bromopropionate, 50 mL of THF and 30 mL of ethanol are introduced into a Woulff bottle at ambient temperature. The mixture is saturated with gaseous ammonia and stirred for one night at ambient temperature. The insoluble matter is filtered and purified over a silica column with 90/10 dichloromethane/methanol to yield the product (5 g; Yd=77%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](Br)([CH3:16])[C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1)(=O)C.C1COCC1.[NH3:23]>C(O)C>[NH2:23][C:11]([C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1)([CH3:16])[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C(=O)OC)(C)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter is filtered
CUSTOM
Type
CUSTOM
Details
purified over a silica column with 90/10 dichloromethane/methanol
CUSTOM
Type
CUSTOM
Details
to yield the product (5 g; Yd=77%)

Outcomes

Product
Name
Type
Smiles
NC(C(=O)OC)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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